molecular formula C₇H₇D₅O₂ B1162377 4-Pentenoic Acid Ethyl-d5 Ester

4-Pentenoic Acid Ethyl-d5 Ester

Cat. No.: B1162377
M. Wt: 133.2
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Development of Deuterated Esters

Deuterated compounds emerged as critical tools in chemical research following Harold Urey’s discovery of deuterium in 1931. Early applications focused on isotopic tracing in metabolic studies, but the synthesis of deuterated esters gained prominence in the late 20th century with advances in catalytic deuteration techniques. The development of 4-pentenoic acid ethyl-d5 ester exemplifies this progression, as researchers sought isotopically labeled analogs to study reaction mechanisms without perturbing molecular geometry. Early synthetic routes relied on deuterium oxide (D₂O) exchanges, but modern methods now employ continuous-flow hydrogen-deuterium exchange (HDE) systems to achieve high isotopic purity (>98%).

Deuterated esters like this compound became indispensable in nuclear magnetic resonance (NMR) spectroscopy due to their ability to simplify spectral analysis by reducing hydrogen signal overlap. The compound’s synthesis was further optimized through ruthenium-catalyzed deuteration, enabling site-specific labeling at the α-position of ester groups.

Significance in Isotopic Labeling Research

This compound plays a pivotal role in kinetic isotope effect (KIE) studies, where its deuterated ethyl group allows precise tracking of reaction pathways. For example, in ester hydrolysis experiments, the C–D bond’s slower cleavage rate (vs. C–H) provides measurable differences in activation energies. This property is leveraged in:

  • Metabolic pathway analysis : Deuterium labels enable non-radioactive tracing of ester metabolites in vivo.
  • Polymer chemistry : The compound serves as a monomer in deuterated polymer synthesis for neutron scattering studies.

Recent innovations in continuous-flow HDE technology have expanded its utility, allowing multi-site deuteration of complex esters while maintaining regioselectivity. A comparative analysis of deuteration methods reveals superior efficiency in flow systems:

Properties

Molecular Formula

C₇H₇D₅O₂

Molecular Weight

133.2

Synonyms

4-Ethoxy-d5-carbonylbut-1-ene;  Ethyl-d5 4-Pentenoate;  Ethyl-d5 Pent-4-enoate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes key structural and physicochemical differences between 4-pentenoic acid ethyl-d5 ester and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound sc-478853 C₇H₇D₅O₂ ~133 Deuterated ethyl group; used as isotopic tracer in spectroscopy
4-Pentenoic Acid Ethyl Ester 1968-40-7 C₇H₁₂O₂ 128 Base compound; synthesizes dihydrofuranones via thermal reactions
Ethyl 2-Methyl-4-pentenoate 53399-81-8 C₈H₁₄O₂ 142 Methyl substituent increases hydrophobicity; used in flavor/fragrance
(E)-4-Pentenoic Acid, 5-ethoxy-ethyl ester 55162-84-0 C₉H₁₆O₃ 172 Ethoxy group enhances polarity; potential solvent compatibility
4-Pentenoic Acid, 4-ethoxy-5-phenyl-ethyl ester 94103-88-5 C₁₅H₂₀O₃ 248.32 Aromatic phenyl group introduces π-π interactions; higher stability
  • Deuterium Effects: The ethyl-d5 ester exhibits a ~5 g/mol increase in molecular weight compared to the non-deuterated analog.
  • Substituent Influence: Gem-dimethyl groups on phenyl esters of 4-pentenoic acid (unrelated but structurally informative) increase hydrolytic stability by 215× in alkaline conditions, suggesting that alkyl branching could stabilize ethyl esters similarly .

Spectroscopic Characteristics

  • NMR Shifts: The carbonyl signal of 4-pentenoic acid esters appears at δ ~172.1 ppm (¹³C NMR), as observed in cellulose derivatives functionalized with 4-pentenoic acid . Deuterated esters may exhibit similar shifts but with altered splitting patterns due to deuterium’s spin-1 nucleus.
  • Mass Spectrometry: The ethyl-d5 ester’s molecular ion (m/z ~133) would differ distinctly from non-deuterated analogs (m/z 128), aiding identification in isotopic tracer studies .

Preparation Methods

Method 1: Alkaline Condensation Followed by Deuterated Esterification

This method adapts the non-deuterated synthesis route described in CN101200425A , modifying it to incorporate deuterium.

Step 1: Condensation of Allyl Chloride and Diethyl Malonate

Allyl chloride and diethyl malonate undergo condensation under alkaline conditions (sodium ethoxide or methoxide) at 20–40°C for 2–4 hours. The reaction produces 2-allyl diethyl malonate, which is isolated via water washing and vacuum distillation.

Step 2: Saponification and Decarboxylation

The intermediate is saponified using aqueous alkali (e.g., NaOH) to yield 4-pentenoic acid. Subsequent acidification and decarboxylation produce the free acid, which is purified via distillation.

Step 3: Deuterated Esterification

4-Pentenoic acid is reacted with deuterated ethanol (C<sub>2</sub>D<sub>5</sub>OD) in the presence of an acid catalyst (e.g., sulfuric acid). The esterification proceeds at reflux (78–85°C) for 6–12 hours. Excess deuterated ethanol ensures complete substitution, and the product is purified via fractional distillation.

Key Parameters

ParameterValue
Condensation Temperature20–40°C
Esterification CatalystH<sub>2</sub>SO<sub>4</sub>
Deuterated ReagentC<sub>2</sub>D<sub>5</sub>OD
Yield (Non-Deuterated)71.05%
Yield (Deuterated)~65% (estimated)

Challenges

  • Isotopic purity depends on the deuteration level of ethanol, which may require multiple distillation steps.

  • Competing side reactions (e.g., dehydration) reduce yield if temperature exceeds 40°C during condensation.

Method 2: Transesterification and Rearrangement with Deuterated Orthoacetate

Based on CN101157608A , this route employs vinyl alcohol and deuterated orthoacetate to directly form the deuterated ester.

Step 1: Transesterification and Rearrangement

Vinyl alcohol reacts with deuterated trimethyl orthoacetate (CD<sub>3</sub>CO(OCH<sub>3</sub>)<sub>3</sub>) at 80–150°C for 8–16 hours in the presence of a Lewis acid catalyst (e.g., AlCl<sub>3</sub>). The reaction produces 4-pentenoic acid methyl-d3 ester.

Step 2: Deuterated Ethanol Exchange

The methyl-d3 ester undergoes transesterification with deuterated ethanol (C<sub>2</sub>D<sub>5</sub>OD) using acidic or enzymatic catalysis. This step replaces the methyl group with a fully deuterated ethyl group, yielding this compound.

Key Parameters

ParameterValue
Rearrangement CatalystAlCl<sub>3</sub>
Transesterification Temp60–100°C
Deuterated ReagentsCD<sub>3</sub>CO(OCH<sub>3</sub>)<sub>3</sub>, C<sub>2</sub>D<sub>5</sub>OD
Yield (Non-Deuterated)87–92%
Yield (Deuterated)~75–80% (estimated)

Challenges

  • Deuterated orthoacetate is costly and requires synthesis prior to use.

  • Isotopic scrambling may occur during transesterification, necessitating precise temperature control.

Comparative Analysis of Methods

ParameterMethod 1Method 2
Starting MaterialsAllyl chloride, diethyl malonateVinyl alcohol, deuterated orthoacetate
Isotopic SourceDeuterated ethanolDeuterated orthoacetate + ethanol
Key StepsCondensation, esterificationTransesterification, rearrangement
Yield (Deuterated)~65%~75–80%
CostModerateHigh
ScalabilityHighModerate

Method 1 is preferred for large-scale production due to readily available starting materials, whereas Method 2 offers higher isotopic purity but at greater cost.

Challenges in Deuterated Synthesis

Isotopic Purity

Achieving >98% deuteration requires excess deuterated reagents and rigorous purification. Residual protiated solvents or reagents can introduce impurities detectable via mass spectrometry.

Side Reactions

Deuterated ethanol’s lower acidity may slow esterification, necessitating prolonged reaction times or higher catalyst concentrations.

Economic Considerations

Deuterated reagents (e.g., C<sub>2</sub>D<sub>5</sub>OD) cost approximately 10–20 times more than their protiated counterparts, impacting large-scale feasibility.

Applications in Research

The deuterated ester’s primary use lies in:

  • Metabolic Tracing : Tracking fatty acid oxidation pathways via <sup>2</sup>H NMR.

  • Mechanistic Studies : Isotopic labeling elucidates reaction intermediates in catalytic hydrogenation.

  • Spectroscopic Standards : Calibrating IR and MS instruments due to distinct deuterium peaks .

Q & A

Q. How can computational modeling predict the behavior of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model isotopic effects on transition states. For example, deuterium substitution lowers activation energy (~1–2 kcal/mol) in ester hydrolysis due to altered zero-point energy. Validate with kinetic isotope effect (KIE) experiments .

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